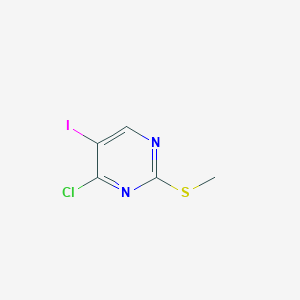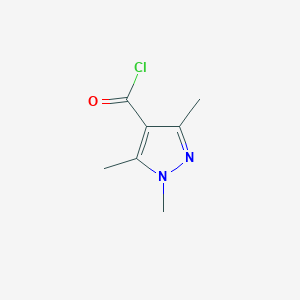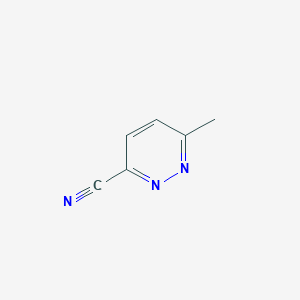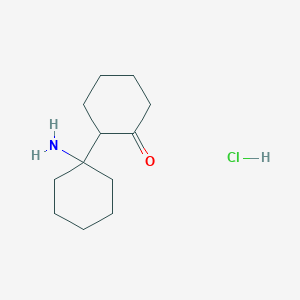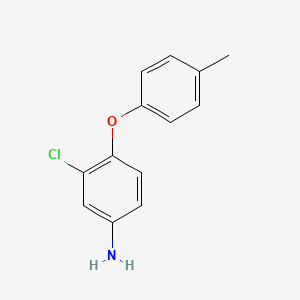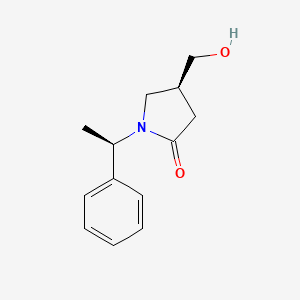
(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidin-2-one core, a hydroxymethyl group, and a phenylethyl substituent, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as (S)-4-hydroxy-2-pyrrolidinone and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions and efficient purification.
Quality Control: Ensuring high purity and consistency through rigorous quality control measures.
化学反应分析
Types of Reactions
(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives.
科学研究应用
(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its target, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
®-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: A stereoisomer with different biological activity.
4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: Lacks chirality, resulting in different properties.
4-(hydroxyMethyl)-1-benzylpyrrolidin-2-one: Substituted with a benzyl group instead of phenylethyl.
Uniqueness
(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
属性
IUPAC Name |
(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540346 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215183-32-7 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

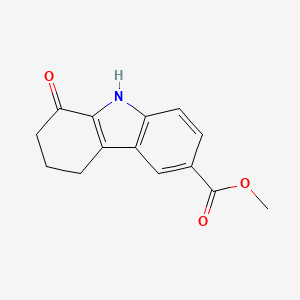

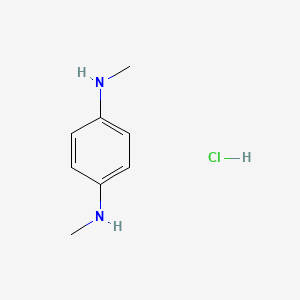
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
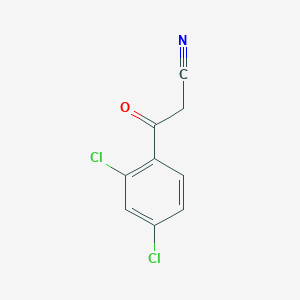
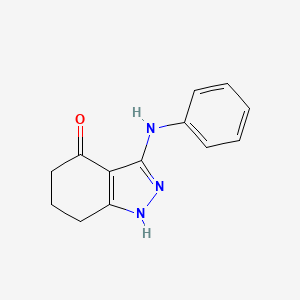
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
